(Z)-11-hexadecenoic acid

Catalog No.
S623743
CAS No.
2416-20-8
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-11-hexadecenoic acid

CAS Number

2416-20-8

Product Name

(Z)-11-hexadecenoic acid

IUPAC Name

(Z)-hexadec-11-enoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-

InChI Key

JGMYDQCXGIMHLL-WAYWQWQTSA-N

SMILES

CCCCC=CCCCCCCCCCC(=O)O

Synonyms

Z11-16CO2H;

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC(=O)O

(Z)-hexadec-11-enoic acid plays a crucial role as an intermediate in the biosynthesis of pheromones in silkworms (). These pheromones are chemical signals used by silkworms for communication, particularly during mating.

The Role in the Pathway

Silkworms utilize a specific pathway involving desaturase enzymes to produce pheromones. These enzymes introduce double bonds into fatty acid chains, leading to the formation of various pheromone components.

(Z)-hexadec-11-enoic acid is formed by desaturases introducing a double bond at the 11th carbon position of a 16-carbon fatty acid chain (). This specific double bond configuration, denoted by (Z), refers to the spatial arrangement of the atoms around the double bond.

(Z)-hexadec-11-enoic acid can then be further modified by additional enzymes to form other pheromone components, including (E,Z)-6,11-hexadecadienoic acid, which is a crucial component of the silkworm sex pheromone blend ().

Research Significance

Understanding the role of (Z)-hexadec-11-enoic acid in silkworm pheromone biosynthesis is significant for several reasons:

  • Pheromone disruption: Studying the pathway helps researchers develop strategies to disrupt pheromone communication in silkworms. This could be used for pest control, as it can interfere with their mating behavior and population growth.
  • Evolutionary insights: Analyzing the enzymes involved in (Z)-hexadec-11-enoic acid production provides insights into the evolution of desaturase enzymes and their role in insect communication across different species.
  • Biotechnology: Understanding the pathway could pave the way for the development of enzymatic synthesis of pheromones or related compounds for various applications, such as pest control or even potential use in sustainable agriculture.

(Z)-11-hexadecenoic acid, also known as cis-11-hexadecenoic acid or palmitvaccenic acid, is a long-chain monounsaturated fatty acid with the molecular formula C16H30O2C_{16}H_{30}O_{2} and a molecular weight of approximately 254.41 g/mol. Its structure features a double bond at the 11th carbon position in the cis configuration, which influences its physical and chemical properties. This compound is classified under lipid compounds and is notable for its presence in various biological systems, including certain insect species and dairy products .

Typical of fatty acids, including:

  • Oxidation: This reaction can be facilitated by agents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.
  • Hydrogenation: The double bond can be hydrogenated to form saturated fatty acids.
  • Esterification: This reaction occurs when (Z)-11-hexadecenoic acid reacts with alcohols to form esters, which are important in the synthesis of biodiesel and other biofuels .

(Z)-11-hexadecenoic acid exhibits various biological activities:

  • Antimicrobial Properties: Research indicates that it possesses antimicrobial effects, making it a candidate for natural preservatives in food products.
  • Role in Insect Physiology: It has been identified in Gryllotalpa orientalis, suggesting a role in pheromone production and signaling within certain insect species .
  • Potential Health Benefits: Some studies suggest that monounsaturated fatty acids like (Z)-11-hexadecenoic acid may contribute to cardiovascular health by improving lipid profiles and reducing inflammation .

Several methods exist for synthesizing (Z)-11-hexadecenoic acid:

  • Natural Extraction: It can be isolated from natural sources such as ewe milk fat and certain insects.
  • Chemical Synthesis: Laboratory synthesis may involve starting from palmitic acid through dehydrogenation processes or using specific catalysts to introduce the double bond at the desired position.
  • Biotechnological Approaches: Microbial fermentation processes utilizing specific strains can produce (Z)-11-hexadecenoic acid from simpler substrates .

(Z)-11-hexadecenoic acid has various applications:

  • Food Industry: Used as a flavoring agent or preservative due to its antimicrobial properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its emollient properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses owing to its biological activities .

Research on the interactions of (Z)-11-hexadecenoic acid with other biomolecules is ongoing. Studies have explored its role in lipid metabolism and its interactions with cell membranes, which could influence cellular signaling pathways. Additionally, its potential effects on gut microbiota are being investigated, highlighting its importance in nutrition and health .

(Z)-11-hexadecenoic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeDouble BondsNotable Sources
(Z)-9-Hexadecenoic AcidMonounsaturated1Olive oil
(E)-11-Hexadecenoic AcidMonounsaturated1Found in some dairy fats
Palmitic AcidSaturated0Palm oil, animal fats
Oleic AcidMonounsaturated1Olive oil

Uniqueness of (Z)-11-Hexadecenoic Acid

(Z)-11-hexadecenoic acid is unique due to its specific position of unsaturation at the 11th carbon atom, which differentiates it from other similar fatty acids like oleic acid and palmitoleic acid. Its presence in specific biological systems also suggests specialized functions not observed in other fatty acids .

The compound's distinct properties and potential applications make it an interesting subject for further research across various scientific fields.

Purity

>95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Wikipedia

(Z)-hexadec-11-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 09-14-2023
Walker, Robert W; Cis-11-hexadecenoic acid from cytophaga hutchinsonii lipids, Lipids, 41, 15-18. DOI:10.1007/bf02531788

Explore Compound Types